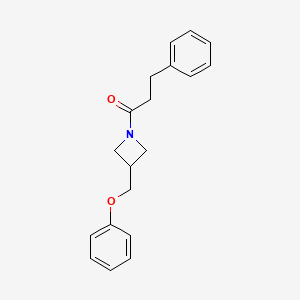

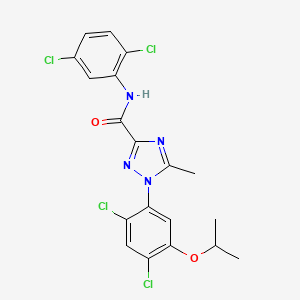

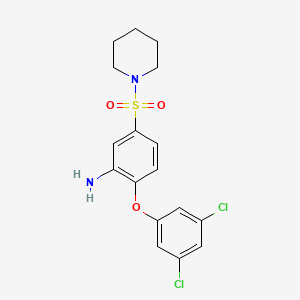

1-(3-(Phenoxymethyl)azetidin-1-yl)-3-phenylpropan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

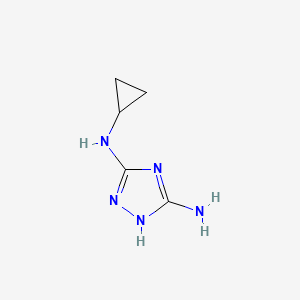

Azetidinones, also known as 2-azetidinones or β-lactams, are a class of compounds containing a four-membered heterocyclic ring structure. They are known for their wide range of biological activities and are used in the synthesis of various pharmaceutical drugs .

Synthesis Analysis

Azetidinones can be synthesized through various methods. One common method involves the reaction of Schiff bases with acid chlorides in the presence of a base . Another method involves the reaction of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product .

Molecular Structure Analysis

Azetidinones have a four-membered cyclic structure with one nitrogen atom. The small ring size and presence of the nitrogen atom give azetidinones unique chemical properties, including a high degree of ring strain and a tendency to participate in ring-opening reactions .

Chemical Reactions Analysis

Azetidinones can undergo a variety of chemical reactions, including ring-opening reactions, substitutions, and additions. They can also act as ligands in coordination chemistry .

Physical And Chemical Properties Analysis

Azetidinones are typically solid at room temperature, and their physical and chemical properties can vary widely depending on their specific structure .

Scientific Research Applications

Synthesis and Antitumor Applications

A series of 3-phenoxy-1,4-diarylazetidin-2-ones were synthesized, exploring structure-activity relationships, leading to potent antiproliferative compounds. These compounds showed significant inhibition of tubulin polymerization, disrupted microtubular structures in MCF-7 breast cancer cells, and induced apoptosis. This research highlights the potential of azetidinone derivatives as tubulin-targeting antitumor agents, with certain compounds showing minimal cytotoxicity and promising clinical development potential (Greene et al., 2016).

Molecular Structure Analysis

The crystal and molecular structure of a closely related compound, 1-(Diphenylmethyl)azetidin-3-ol, was analyzed, providing insights into the conformational aspects of azetidinone derivatives. This structural information is crucial for understanding the interaction mechanisms of these compounds with biological targets (Ramakumar et al., 1977).

Antioxidant Capabilities

Investigations into the effects of phenyl and ferrocenyl groups on the antioxidant capacities of dihydropyrimidines (DHPMs) highlighted the significant role of these functional groups. The study suggests that the incorporation of ferrocenyl groups can remarkably enhance the antioxidant capabilities of azetidinone derivatives, providing a pathway for designing new antioxidant agents (Wang & Liu, 2014).

Synthesis of Building Blocks for Novel Compounds

The synthesis of 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones from corresponding 3-benzyloxy-β-lactams showcased their potential as precursors for the construction of CF3-containing compounds. These building blocks have applications in synthesizing various novel compounds, including aminopropanes and aziridines, demonstrating the versatility of azetidinone derivatives in chemical synthesis (Dao Thi et al., 2018).

Potential Antimicrobial and Anticancer Agents

Azetidin-2-one derivatives were evaluated for their in vitro anti-microbial, cytotoxic activities, and DNA cleavage study. This research contributes to the development of new antimicrobial and anticancer agents, indicating the broad spectrum of biological activities possessed by azetidinone derivatives (Keri et al., 2009).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-[3-(phenoxymethyl)azetidin-1-yl]-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c21-19(12-11-16-7-3-1-4-8-16)20-13-17(14-20)15-22-18-9-5-2-6-10-18/h1-10,17H,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDVLLAGTRPQICS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCC2=CC=CC=C2)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Phenoxymethyl)azetidin-1-yl)-3-phenylpropan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate](/img/structure/B2842851.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2842852.png)

![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2842855.png)

![5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2842857.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2842861.png)

![N-(2,4-difluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2842868.png)